Head-to-Head Potency Advantage: AZD7254 (EC50 1.0 nM) vs. AZD8542 (EC50 4.7 nM)
In a direct comparison from the same primary discovery paper and using consistent assay conditions, AZD7254 demonstrates a ~4.7-fold improvement in biochemical potency over its close structural analog AZD8542 [1]. This translates to a lower effective concentration required to inhibit the SMO receptor.
| Evidence Dimension | Potency (EC50) against Smoothened (SMO) receptor |
|---|---|
| Target Compound Data | EC50 = 1.0 nM |
| Comparator Or Baseline | AZD8542: EC50 = 4.7 nM |
| Quantified Difference | 4.7-fold improvement in potency for AZD7254 |
| Conditions | In vitro biochemical assay measuring inhibition of SMO activity |
Why This Matters
This quantifiable potency difference can be a decisive factor for researchers optimizing assays, in vivo dosing, or selecting a lead compound from the same chemical series.
- [1] Yang B, Hird AW, Bodnarchuk MS, Zheng X, Dakin L, Su Q, Daly K, Godin R, Hattersley MM, Brassil P, Redmond S, Russell DJ. Heteroarylamide smoothened inhibitors: Discovery of N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(2-pyridylmethoxy)benzamide (AZD8542) and N-[5-(1H-imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2- pyridylmethoxy)benzamide (AZD7254). Bioorg Med Chem. 2020 Jan 15;28(2):115227. View Source
